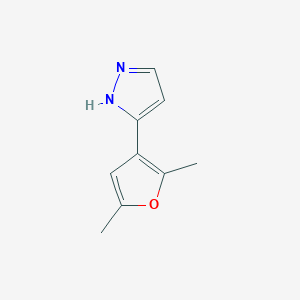

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a furan ring substituted with two methyl groups at positions 2 and 5, and a pyrazole ring attached at position 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole typically involves the reaction of 3-acetyl-2,5-dimethylfuran with phenylhydrazine. The reaction is carried out in the presence of pyridine and ethanol under reflux conditions . The general procedure involves:

Preparation of Chalcones: 3-acetyl-2,5-dimethylfuran is reacted with various substituted aromatic and heterocyclic aldehydes in the presence of aqueous potassium hydroxide and ethanol.

Formation of Pyrazoline: The resulting chalcones are then condensed with phenylhydrazine in the presence of pyridine and ethanol at reflux temperature for 2 to 6 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The furan and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and furans, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-acetyl-2,5-dimethylfuran: A precursor in the synthesis of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole.

2,5-dimethylfuran: A related compound with similar structural features.

Phenylhydrazine derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan and pyrazole ring makes it a versatile compound in various research and industrial applications .

Activité Biologique

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole, specifically its derivative this compound-5(4H)-one, has garnered attention in recent research for its potential biological activities, particularly its antibacterial properties. This article reviews the synthesis, biological activity, and case studies related to this compound, highlighting its significance in medical and dental applications.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate hydrazones with furan derivatives. The process has been documented to yield good to excellent results, making it a viable candidate for further biological testing .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study conducted on flowable resin composites containing varying concentrations (0–5 wt%) of the compound demonstrated significant inhibition of Streptococcus mutans, a primary bacterium responsible for dental caries. The direct contact test revealed that increasing the concentration of the compound resulted in a marked reduction in bacterial growth (P < 0.001) .

Table 1: Antibacterial Activity of this compound

| Concentration (wt%) | Inhibition Zone (mm) | Statistical Significance |

|---|---|---|

| 0 | 0 | - |

| 1 | 6.5 | P < 0.05 |

| 3 | 10.2 | P < 0.01 |

| 5 | 14.7 | P < 0.001 |

The agar diffusion test showed no significant inhibition at lower concentrations; however, higher concentrations exhibited a clear antibacterial effect, confirming the compound's potential for use in dental materials to prevent secondary caries .

Biocompatibility

In addition to its antibacterial properties, the biocompatibility of this compound has been evaluated through animal studies involving Wistar rats. The results indicated that the compound did not induce acute necrosis or significant inflammation over a study period of up to 60 days, suggesting its safe application in dental composites .

The antibacterial mechanism of this compound is attributed to its electron-rich structure which facilitates noncovalent interactions with microbial membranes. This interaction disrupts bacterial cell integrity and inhibits growth .

Case Studies

Several case studies have been conducted to assess the practical applications of this compound:

- Dental Material Applications : A study incorporated the compound into dental resin composites and evaluated its effectiveness against S. mutans. Results showed a significant reduction in bacterial colonization in vitro and promising outcomes for clinical applications .

- Wound Healing : Another investigation explored the use of pyrazole derivatives in promoting wound healing by analyzing their effects on fibroblast proliferation and migration. The findings suggested enhanced healing properties attributed to the anti-inflammatory effects of the compound .

Propriétés

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTOVVXGWMACPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.